molecular formula C11H12N2O2 B223825 N-(2-aminoethyl)-1-benzofuran-2-carboxamide

N-(2-aminoethyl)-1-benzofuran-2-carboxamide

Cat. No. B223825
M. Wt: 204.22 g/mol
InChI Key: CCAVKCMCVKKVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-1-benzofuran-2-carboxamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in various scientific research applications. This compound is a white crystalline powder that has a molecular weight of 239.29 g/mol. AEBSF has been found to be effective in inhibiting various proteases such as trypsin, chymotrypsin, and plasmin.

Mechanism Of Action

N-(2-aminoethyl)-1-benzofuran-2-carboxamide works by irreversibly binding to the active site of proteases. This binding prevents the protease from cleaving its substrate, thus inhibiting its activity. N-(2-aminoethyl)-1-benzofuran-2-carboxamide is a serine protease inhibitor, which means that it specifically targets proteases that contain a serine residue in their active site.

Biochemical And Physiological Effects

N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. Inhibition of proteases by N-(2-aminoethyl)-1-benzofuran-2-carboxamide can lead to the inhibition of various biological processes such as blood coagulation, fibrinolysis, and inflammation. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been found to have anti-tumor properties, which makes it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its specificity towards serine proteases. This specificity makes it a useful tool in the study of proteases and their role in various biological processes. Another advantage of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its stability, which makes it a useful tool in long-term experiments.
One of the limitations of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its irreversible inhibition of proteases. This makes it difficult to study the recovery of protease activity after inhibition. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been found to have some cytotoxicity, which limits its use in cell culture experiments.

Future Directions

There are various future directions for the study of N-(2-aminoethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of more specific inhibitors for different types of proteases. Another direction is the study of the anti-tumor properties of N-(2-aminoethyl)-1-benzofuran-2-carboxamide and its potential use in cancer treatment. Further research is also needed to understand the long-term effects of N-(2-aminoethyl)-1-benzofuran-2-carboxamide on biological processes.

Synthesis Methods

N-(2-aminoethyl)-1-benzofuran-2-carboxamide can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 2-aminobenzofuran with chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with ethylenediamine to yield N-(2-aminoethyl)-1-benzofuran-2-carboxamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been widely used in various scientific research applications. One of the major applications of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is in the study of proteases. Proteases are enzymes that are involved in the breakdown of proteins. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to be effective in inhibiting various proteases such as trypsin, chymotrypsin, and plasmin. This makes N-(2-aminoethyl)-1-benzofuran-2-carboxamide a useful tool in the study of proteases and their role in various biological processes.
N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been used in the study of blood coagulation. Blood coagulation is a complex process that involves the activation of various proteases. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to be effective in inhibiting the activation of these proteases, which makes it a useful tool in the study of blood coagulation.

properties

Product Name

N-(2-aminoethyl)-1-benzofuran-2-carboxamide

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-aminoethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H12N2O2/c12-5-6-13-11(14)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6,12H2,(H,13,14)

InChI Key

CCAVKCMCVKKVNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN

Origin of Product

United States

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